molecular formula C14H16BrNO3S2 B2683316 5-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE CAS No. 1797898-55-5

5-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2683316
CAS No.: 1797898-55-5
M. Wt: 390.31
InChI Key: SGRDFYBOQXJILN-UHFFFAOYSA-N
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Description

5-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE is a synthetic sulfonamide derivative of research interest, particularly in the field of neuropharmacology. This compound is structurally characterized by a brominated thiophene ring linked to a sulfonamide group, which is further connected to a 2-methoxy-2-(o-tolyl)ethyl side chain. Its primary research value stems from its potential activity as a selective gamma-aminobutyric acid (GABA)A receptor modulator . Structural analogs of this sulfonamide have been investigated for their interaction with GABAergic systems, which are critical for regulating neuronal excitability and are implicated in conditions such as anxiety, insomnia, and epilepsy. The specific bromine substitution and the methoxy-aryl-ethyl moiety are designed to influence the molecule's binding affinity and selectivity for specific receptor subunits. Researchers utilize this compound as a chemical probe to study the function and pharmacology of GABA A receptor subtypes, aiding in the understanding of synaptic transmission and the development of novel therapeutic agents. It is offered as a high-purity solid for in vitro biochemical and cellular assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3S2/c1-10-5-3-4-6-11(10)12(19-2)9-16-21(17,18)14-8-7-13(15)20-14/h3-8,12,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRDFYBOQXJILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the bromination of thiophene followed by sulfonamide formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 5-BROMO-N-[2-METHOXY-2-(2-METH

Biological Activity

5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the thiophene class, characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide moiety. The synthesis typically involves:

  • Amidation : Reacting thiophene derivatives with aryl amines in the presence of coupling agents like EDCI.
  • Bromination : Introducing bromine at the 5-position of the thiophene ring.

The following table summarizes key structural features:

Property Details
IUPAC Name 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide
Molecular Formula C13H16BrN1O3S1
Molecular Weight 343.24 g/mol
Chemical Class Thiophene Derivative

Antimicrobial Properties

Research indicates that compounds similar to 5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide exhibit significant antimicrobial activity. For instance, related thiophene sulfonamides have shown efficacy against resistant strains of Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways that regulate cell growth and apoptosis. For example, one study reported antiproliferative effects linked to the modulation of enzyme activity associated with cancer progression .

Analgesic Effects

Preliminary investigations into the analgesic properties of related compounds suggest potential pain-relief capabilities. In a comparative study, certain derivatives exhibited promising analgesic activity, indicating that modifications in the structure could enhance therapeutic efficacy .

The biological activity of 5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell metabolism.
  • Receptor Modulation : It could also bind to receptors that regulate pain and inflammation, altering their activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the effectiveness of thiophene sulfonamides against multidrug-resistant bacterial strains. The compound displayed potent antibacterial activity, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .
  • Anticancer Studies : In vitro assays conducted on various cancer cell lines revealed that 5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide inhibited cell growth significantly compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Analgesic Properties : Research exploring the analgesic effects of similar compounds found that some derivatives showed significant pain relief in animal models, indicating potential for further development in pain management therapies .

Scientific Research Applications

Pharmacological Studies

5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide has been explored for its pharmacological properties, particularly its interaction with serotonin receptors. Research indicates that compounds with similar structures exhibit significant affinities for serotonin receptors, which are crucial targets for treating mood disorders such as anxiety and depression .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, where it was tested against various bacterial strains. The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for further development in antimicrobial therapies .

Cancer Research

Research has indicated that derivatives of thiophene compounds can possess anticancer properties. The structural features of 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide suggest potential mechanisms of action that could inhibit tumor growth or promote apoptosis in cancer cells .

Case Study 1: Serotonin Receptor Modulation

A study focused on multifunctional ligands demonstrated that compounds similar to 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide effectively modulated serotonin receptor activity. These compounds exhibited both anxiolytic and antidepressant effects in animal models, highlighting their potential as therapeutic agents for behavioral disturbances associated with dementia .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating its potential as an effective antimicrobial agent .

Comparative Analysis of Related Compounds

Compound NameStructureKey Activity
5-Bromo-N-[2-Methoxy-2-(4-Chlorophenyl)Ethyl]ThiopheneStructureAntidepressant
5-Bromo-N-Ethyl-2-MethoxybenzenesulfonamideStructureAntimicrobial
5-Bromo-N-[2-Methoxy-3-(4-Methylphenyl)Ethyl]PyrimidineStructureAnticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Compound 2w (3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide):

  • Key Differences: Core Structure: Pyrazole-carboxamide vs. thiophene-sulfonamide. Substituents: A dimethylamino-naphthalene sulfonamide group and chloropyridinyl moiety vs. bromothiophene with methoxyethyl-phenyl.
  • Synthesis : Both compounds utilize sulfonamide coupling (e.g., NaH/THF conditions for nucleophilic substitution) .
Fluorinated Sulfonamide Derivatives

Examples from :

  • Fluorotelomers (e.g., 2-Propenoic acid derivatives with perfluorinated chains).
  • Key Differences: Substituents: Long perfluorinated alkyl chains vs. aromatic/methoxy groups in the target compound. Applications: Fluorinated sulfonamides are used in surfactants, polymers, and coatings due to their hydrophobicity and thermal stability. Environmental Impact: Fluorinated analogues are regulated under green procurement guidelines due to persistence and bioaccumulation risks .

Comparative Data Table

Parameter Target Compound Compound 2w Fluorinated Sulfonamides
Core Structure Thiophene-sulfonamide Pyrazole-carboxamide-naphthalene sulfonamide Fluorotelomer with perfluorinated chains
Key Substituents 5-Bromo, 2-methoxyethyl-phenyl Chloropyridinyl, dimethylamino-naphthalene Perfluoroalkyl, acrylate esters
Synthesis Likely sulfonamide coupling (NaH/THF inferred) Confirmed sulfonamide coupling (NaH/THF) Radical telomerization, esterification
Potential Applications Medicinal chemistry (hypothesized) Enzyme inhibition (implied by structure) Industrial surfactants, coatings
Environmental Concerns Not reported Not reported High persistence, bioaccumulation risks

Key Research Findings

  • Electronic and Steric Effects: The target compound’s bromine atom increases molecular polarizability compared to non-halogenated analogues, while the methoxy group may improve solubility relative to fluorinated derivatives.
  • Synthetic Flexibility : Both the target compound and Compound 2w employ sulfonamide bond formation, suggesting modular synthesis for structure-activity studies. Fluorinated derivatives require specialized methods for perfluorinated chain incorporation .
  • Divergent Applications : The target compound’s aromatic structure aligns with drug-like properties, whereas fluorinated analogues prioritize material durability and hydrophobicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce bromine and sulfonamide groups. Key precursors include brominated thiophene derivatives and substituted ethylamine intermediates. Optimal conditions involve palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to minimize side reactions. Reaction yields are influenced by temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Q. How can structural confirmation and purity of the compound be validated?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Purity (>95%) should be assessed via HPLC (C18 column, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases. Use IC₅₀ determination with dose-response curves (1 nM–100 µM). Pair with cytotoxicity screening (MTT assay on HEK-293 or HeLa cells) to establish selectivity indices .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or off-target interactions. Perform orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and molecular docking (AutoDock Vina) to validate target engagement. Cross-reference with structural analogs to identify pharmacophore-specific effects .

Q. What experimental design strategies optimize yield in multi-step synthesis?

  • Methodological Answer : Implement a split-plot design (randomized blocks with factorial arrangements) to test variables: catalyst loading, solvent type, and reaction time. Use ANOVA to identify significant factors. For example, a 2³ factorial design with four replicates reduces variability and identifies interactions between parameters .

Q. How to assess environmental persistence and ecotoxicological risks of this compound?

  • Methodological Answer : Follow OECD guidelines for biodegradability (301F test) and bioaccumulation (logP determination via shake-flask method). Use Daphnia magna or Danio rerio models for acute toxicity (LC₅₀). Employ LC-MS/MS to monitor abiotic degradation products under UV light and varying pH conditions .

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